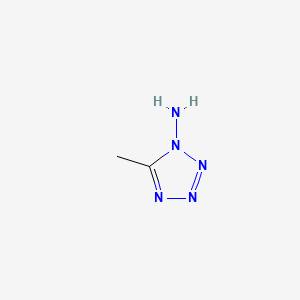

5-Methyl-1-aminotetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyltetrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKDRHNSFRBYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399075 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56601-89-9 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-1-aminotetrazole chemical structure and CAS number

An In-depth Technical Guide to 1-Methyl-5-aminotetrazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-aminotetrazole (CAS No: 5422-44-6), a versatile heterocyclic compound of significant interest to researchers in energetic materials, pharmaceuticals, and agrochemicals. The document elucidates the compound's precise chemical structure, nomenclature, and key physicochemical properties. A detailed, field-proven synthesis protocol is presented, emphasizing the causal factors that govern reaction yield and isomeric purity. Furthermore, this guide explores the compound's primary applications, grounded in its unique nitrogen-rich structure, and outlines critical safety and handling procedures. This paper is intended as a key resource for scientists and development professionals requiring a deep technical understanding of this important chemical intermediate.

Chemical Identity and Molecular Structure

Nomenclature and Isomeric Specificity

1-Methyl-5-aminotetrazole is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. It is crucial to distinguish it from its structural isomers to ensure experimental accuracy.

-

Primary Compound: 1-Methyl-5-aminotetrazole . In this isomer, the methyl group is attached to the nitrogen atom at the 1-position of the tetrazole ring, and the amino group is at the 5-position (the carbon atom). It is also commonly referred to as 5-Amino-1-methyltetrazole.[1][2]

-

Isomer 1: 2-Methyl-5-aminotetrazole . This is a common byproduct in the synthesis of the primary compound, where the methyl group attaches to the nitrogen at the 2-position instead.[3]

-

Isomer 2: 1-Amino-5-methyltetrazole . Here, the functional groups are reversed; the amino group is on the N1 nitrogen, and the methyl group is on the C5 carbon. This isomer possesses distinct energetic properties and is studied in its own right.

This guide focuses exclusively on 1-Methyl-5-aminotetrazole .

CAS Number and Molecular Formula

Chemical Structure

The structure consists of a planar tetrazole ring, which imparts significant thermal stability. The exocyclic amino group and the methyl group at the N1 position are key to its chemical reactivity and physical properties.

Caption: Molecular structure of 1-Methyl-5-aminotetrazole.

Physicochemical Properties

The properties of 1-Methyl-5-aminotetrazole make it suitable for a range of specialized applications. The data below is compiled from commercial safety data sheets and chemical suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 226-233°C | [1] |

| Solubility | Cloudy solution in Dichloromethane (DCM) | [1] |

| Chemical Stability | Stable under recommended temperatures and pressures | [1] |

Synthesis: A High-Yield Protocol

Mechanistic Insight and Rationale

The primary route to synthesizing 1-Methyl-5-aminotetrazole is the direct methylation of 5-aminotetrazole.[3][4] The core challenge in this synthesis is achieving high regioselectivity. The 5-aminotetrazole anion has two potential sites for alkylation (N1 and N2), leading to a mixture of 1-methyl and 2-methyl isomers. The choice of methylating agent, solvent, and reaction conditions is critical to favor the formation of the desired N1 isomer. Dimethyl sulfate is an effective and potent methylating agent. The patented method described below achieves a high yield (up to 78.1%) and a favorable product-to-byproduct ratio (1:0.04–0.07) by carefully controlling the stoichiometry and reaction environment, minimizing the need for extensive purification.[3]

Detailed Experimental Protocol

This protocol is adapted from a patented, high-yield method.[3][4]

Materials:

-

5-aminotetrazole monohydrate

-

Distilled water

-

Sodium hydroxide (NaOH) solution (7.0-7.5% w/v)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Organic solvent (e.g., Toluene, Xylene, or a 1:1 mixture of Toluene and Chlorobenzene)

Procedure:

-

Preparation: In a suitable reaction flask, add 5-aminotetrazole monohydrate and distilled water.

-

Deprotonation: While stirring at a temperature of 20-25°C, slowly add the 7.0-7.5% aqueous sodium hydroxide solution. Continue stirring until all the 5-aminotetrazole monohydrate has dissolved, forming the sodium salt in situ.

-

Addition of Methylating Agent: At the same temperature (20-25°C), add the organic solvent containing dimethyl sulfate. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate should be approximately 1:0.52.[3]

-

Reaction: Heat the mixture to 88-93°C and maintain this temperature for 1.5 to 4.5 hours with continuous stirring.[3]

-

Workup: Cool the reaction mixture to room temperature. Allow the layers to settle and separate the aqueous phase.

-

Isolation: The product, 1-methyl-5-aminotetrazole, can be isolated from the aqueous phase through techniques such as concentration under reduced pressure followed by cooling to induce crystallization.

-

Purification: The crude product can be further purified by recrystallization from distilled water to obtain the final, high-purity compound.

Synthesis Workflow Diagram

Caption: High-yield synthesis workflow for 1-Methyl-5-aminotetrazole.

Key Applications and Field Insights

The high nitrogen content (82.3% in the parent 5-aminotetrazole) and stable ring structure make 1-Methyl-5-aminotetrazole a valuable precursor in several advanced fields.[5]

-

Energetic Materials: The compound serves as a crucial building block for high-performance propellants and explosives.[6] Its nitrogen-rich structure contributes to a high heat of formation, enhancing energy output, while the methylated tetrazole core provides greater stability compared to some other energetic precursors.[6] It is considered an important intermediate in the synthesis of novel energetic materials.[4]

-

Pharmaceutical Synthesis: 1-Methyl-5-aminotetrazole is utilized as an intermediate in the development of new bioactive molecules.[6] It has been specifically identified in the preparation of chromone and thiachromone carboxyamido tetrazoles, which are investigated as potential anti-asthmatic agents.[2]

-

Agrochemicals: Its ability to act as a concentrated nitrogen source makes it valuable in formulating advanced agrochemicals. It can be incorporated to improve the efficacy of certain herbicides and pesticides.[6]

-

Analytical and Research Chemistry: The compound is also employed as a reagent in various analytical techniques and plays a role in biochemical studies, particularly for understanding enzyme mechanisms.[6]

Safety, Handling, and Toxicology

Due to its chemical nature, strict adherence to safety protocols is mandatory when handling 1-Methyl-5-aminotetrazole.

-

GHS Classification: The compound is classified as a Flammable Solid (Category 2), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1]

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and chemical safety goggles or a face shield.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials and sources of ignition.[1]

-

Incompatibilities and Hazardous Decomposition:

Conclusion

1-Methyl-5-aminotetrazole is a high-value chemical intermediate with a well-defined structure and a robust, high-yield synthesis pathway. Its unique combination of high nitrogen content and molecular stability makes it a critical component in the development of next-generation energetic materials, specialized pharmaceuticals, and advanced agrochemicals. A thorough understanding of its properties, synthesis, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

- Chem-Impex. (n.d.). 5-Amino-1-methyltetrazole.

- Google Patents. (2013). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.

- ChemicalBook. (2025). 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6.

- AK Scientific, Inc. (n.d.).

- Thermo Fisher Scientific. (2025).

- Krayushkin, M. M., et al. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). HETEROCYCLES, Vol. 94, No. 10.

- Wikipedia. (n.d.). 5-Aminotetrazole.

- Sigma-Aldrich. (n.d.). 5-Methyl-1H-tetrazole 97 4076-36-2.

- Google Patents. (2015). CN103351354B - 1-methyl-5-amino tetrazole synthetic method.

- PrepChem.com. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Aminotetrazole 97 4418-61-5.

- Thermo Fisher Scientific. (n.d.). 5-Methyl-1H-tetrazole, 97% 25 g.

- Zhevnenko, D. M., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Molecules, 27(19), 6611.

- Gruhne, F., et al. (2019). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ChemistryOpen, 8(5), 586-591.

Sources

- 1. aksci.com [aksci.com]

- 2. 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6 [chemicalbook.com]

- 3. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]

- 4. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

5-Methyl-1-aminotetrazole molecular formula and weight

The following technical guide details the properties, synthesis, and applications of 5-Methyl-1-aminotetrazole , with a critical distinction between its structural isomers to ensure safety and application accuracy.

Molecular Formula: C₂H₅N₅ Molecular Weight: 99.09 g/mol CAS Registry Number: 5440-34-6 (Generic/Isomer Specifics Vary)

Executive Summary

5-Methyl-1-aminotetrazole (1-AMT) is a high-nitrogen heterocyclic compound primarily utilized in energetic materials research as a ligand for transition metal complexes (Energetic Coordination Compounds, ECCs).[1] It serves as a lead-free alternative for primary explosives.

Critical Disambiguation for Drug Developers: Researchers often confuse 1-AMT with its isomer, 1-Methyl-5-aminotetrazole (1-MAT) . While 1-AMT is an energetic ligand, 1-MAT is the prevalent intermediate in the synthesis of cephalosporin antibiotics and other pharmaceuticals. This guide addresses both to ensure operational safety and chemical precision.

Chemical Identity & Structural Isomerism

The position of the amino and methyl substituents on the tetrazole ring drastically alters the compound's stability and reactivity.

Comparative Properties Table

| Feature | 1-Amino-5-methyltetrazole (1-AMT) | 1-Methyl-5-aminotetrazole (1-MAT) |

| Structure | Amino (-NH₂) on N1 ; Methyl (-CH₃) on C5 | Methyl (-CH₃) on N1 ; Amino (-NH₂) on C5 |

| Primary Use | Energetic Ligand (Explosives/Propellants) | Pharmaceutical Intermediate (Antibiotics) |

| Reactivity | N-N bond (Hydrazine-like); Lower stability | C-N bond (Amide-like); Higher stability |

| Synthesis | Amination of 5-methyltetrazole | Methylation of 5-aminotetrazole |

Structural Visualization

Figure 1: Structural distinction between the high-energy 1-AMT and the pharmaceutical building block 1-MAT.

1-Amino-5-methyltetrazole (1-AMT): The Energetic Ligand

Target Audience: Energetic Materials Scientists, Defense Researchers.

1-AMT is synthesized to create Energetic Coordination Compounds (ECCs) .[2][3][4] It acts as a neutral, bidentate ligand, coordinating to metal centers (Cu, Zn, Fe) via the N4 atom and the amino group. These complexes replace toxic Lead Azide and Lead Styphnate.

Synthesis Protocol (1-AMT)

Reaction Type: Electrophilic Amination Precursor: 5-Methyltetrazole Reagent: Hydroxylamine-O-sulfonic acid (HOSA)

Step-by-Step Methodology

-

Preparation: Dissolve 5-methyltetrazole (10 mmol) in water containing NaOH (20 mmol) to deprotonate the tetrazole ring.

-

Amination: Cool the solution to 0–5°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) portion-wise over 30 minutes.

-

Reaction: Stir at room temperature for 18–24 hours.

-

Extraction: Extract the aqueous layer continuously with ethyl acetate for 24 hours.

-

Purification (Critical): The reaction yields a mixture of 1-AMT (Target) and 2-AMT (Isomer).

-

Separate via Flash Column Chromatography .

-

Eluent: Ethyl Acetate / Isohexane (1:1).

-

Rf Values: 1-AMT typically elutes after 2-AMT due to higher polarity.

-

-

Crystallization: Recrystallize from ethanol to obtain colorless crystals.

Figure 2: Synthetic pathway for 1-AMT via amination of 5-methyltetrazole.

Safety & Stability

-

Impact Sensitivity: Pure 1-AMT is moderately sensitive. Its metal complexes (e.g., ₂) can be very sensitive (<1 J impact energy).

-

Thermal Stability: Decomposes >190°C.

-

Handling: Use ESD-safe equipment, Kevlar gloves, and face shields. Work on a micro-scale (<100 mg) initially.

1-Methyl-5-aminotetrazole (1-MAT): The Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Engineers.

1-MAT is a bioisostere used to improve metabolic stability and lipophilicity in drug candidates. It is a key intermediate for cephalosporin antibiotics (e.g., modifying the C3 or C7 side chains).

Synthesis Protocol (1-MAT)

Reaction Type: N-Alkylation (Methylation) Precursor: 5-Aminotetrazole (Anhydrous or Monohydrate) Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

Step-by-Step Methodology

-

Solubilization: Suspend 5-aminotetrazole (1.0 eq) in water. Add NaOH (1.05 eq) to form the sodium salt. Ensure pH is basic (pH 8–9).

-

Methylation:

-

Heat to 30–40°C.

-

Add Dimethyl Sulfate (0.6 eq) dropwise. (Note: DMS provides two methyl groups theoretically, but stoichiometry is often adjusted to 1:1 eq for mono-methylation control).

-

Alternative: Use Methyl Iodide in refluxing ethanol for easier handling, though DMS is preferred industrially for cost.

-

-

Reflux: Heat the mixture to 85–90°C for 2–4 hours to drive the reaction to completion.

-

Workup:

-

Cool to 0–5°C. 1-MAT often precipitates due to lower solubility in cold water compared to the starting material.

-

Filter the precipitate.

-

-

Recrystallization: Purify using water or ethanol/water mixtures.

-

Yield: Typically 60–75%.

-

Regioselectivity: The 1-methyl isomer (1-MAT) is generally favored over the 2-methyl isomer under these aqueous basic conditions, but 2-methyl-5-aminotetrazole is a common byproduct.

-

Figure 3: Industrial synthesis of 1-MAT via methylation of 5-aminotetrazole.[5]

Analytical Characterization (Validation)

To confirm the identity of your synthesized product, compare against these standard values.

| Technique | 1-AMT (Energetic) | 1-MAT (Pharma) |

| ¹H NMR (DMSO-d₆) | δ ~6.8 ppm (s, 2H, -NH₂), δ ~2.4 ppm (s, 3H, -CH₃) | δ ~6.6 ppm (s, 2H, -NH₂), δ ~3.7 ppm (s, 3H, N-CH₃) |

| ¹³C NMR | C5 signal shifted due to methyl attachment. | N-Methyl carbon appears at ~30-35 ppm. |

| IR Spectroscopy | Strong N-N stretching bands. | Characteristic Amide-like bands. |

| Melting Point | 198–200°C (Decomp) | 220–222°C |

Diagnostic Tip: The N-Methyl group in 1-MAT resonates significantly downfield (~3.7 ppm) in Proton NMR compared to the C-Methyl group in 1-AMT (~2.4 ppm) due to the electronegativity of the ring nitrogen.

References

-

Wurzenberger, M. H. H., et al. (2021).[1][7][8] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[1][7][8]

-

Tang, H., et al. (2020).[9] Copper(II) complexes of 1-methyl-5-aminotetrazole with different energetic anions. Journal of Energetic Materials.

-

Finnegan, W. G., et al. (1958). Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

-

Patent CN103351354B. (2013). Synthetic method of 1-methyl-5-aminotetrazole. Google Patents.

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]

- 6. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. materials.alfachemic.com [materials.alfachemic.com]

Technical Guide: Thermal Stability & Decomposition Profile of 5-Methyl-1-aminotetrazole (1-AMT)

The following is an in-depth technical guide on the thermal stability of 5-Methyl-1-aminotetrazole (1-AMT) . This document is structured for researchers and drug development professionals, focusing on the compound's physicochemical properties, decomposition kinetics, and safety profile.

Executive Summary

5-Methyl-1-aminotetrazole (1-AMT) is a high-nitrogen heterocyclic compound belonging to the class of 1-substituted-5-aminotetrazoles.[1] While often utilized as an energetic ligand in the synthesis of "green" primary explosives (Energetic Coordination Compounds or ECCs), its thermal stability profile is of critical interest for pharmaceutical intermediate handling and safety engineering.

Key Stability Insights:

-

Thermal Threshold: 1-AMT exhibits a decomposition onset significantly lower than its metal-coordinated derivatives, with critical thermal events occurring below 170°C .

-

Decomposition Mode: The compound undergoes exothermic decomposition via tetrazole ring cleavage, releasing nitrogen gas (

) and generating reactive nitrene intermediates. -

Isomeric Distinction: It is distinct from its isomer, 1-methyl-5-aminotetrazole (1-MAT), exhibiting different sensitivity and thermal endurance profiles due to the position of the amino substituent (N1 vs. C5).

Chemical Identity & Structural Characterization[2][3][4][5][6]

Understanding the precise connectivity of 1-AMT is prerequisite to analyzing its stability, as the N1-amino substitution creates a specific electronic environment that weakens the tetrazole ring compared to C5-amino analogues.

| Property | Specification |

| IUPAC Name | 1-Amino-5-methyltetrazole |

| Common Abbreviation | 1-AMT |

| Molecular Formula | |

| Molecular Weight | 99.09 g/mol |

| Structure Description | A tetrazole ring substituted with a methyl group at the C5 position and an amino group at the N1 position.[1] |

| Key Isomer | 1-Methyl-5-aminotetrazole (1-MAT) – Note: 1-MAT is generally more thermally stable. |

Synthesis Pathway

The synthesis of 1-AMT typically involves the amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA) or similar aminating agents. This process yields a mixture of isomers (1-AMT and 2-AMT), necessitating rigorous purification to isolate the 1-amino derivative for stability testing.

Figure 1: Synthetic workflow for isolating 1-AMT, highlighting the critical purification step to remove the 2-amino isomer.

Thermal Stability Profile

The thermal stability of 1-AMT is governed by the inherent strain of the tetrazole ring and the weak

Differential Scanning Calorimetry (DSC) Data

Experimental data from comparative studies with metal complexes indicates that the free ligand 1-AMT is less stable than its coordinated forms.

-

Melting Point: 1-AMT typically exhibits a melting transition prior to decomposition, though the exact point is purity-dependent.

-

Decomposition Onset (

):-

Free Ligand: Exothermic decomposition begins < 177°C (inferred from complexation data).[2]

-

Comparison: Transition metal complexes (e.g.,

) show

-

-

Heat of Decomposition: The decomposition is highly exothermic, characteristic of high-nitrogen energetic materials.

Thermogravimetric Analysis (TGA)

TGA curves for 1-substituted aminotetrazoles typically show a sharp, single-step mass loss corresponding to the explosive rupture of the ring.

-

Mass Loss: >95% mass loss occurs rapidly upon reaching

, indicating gasification ( -

Residuals: Unlike metal salts, the free organic ligand leaves minimal solid residue.

Stability Comparison: 1-AMT vs. 1-MAT

The position of the amino group drastically affects thermal resistance:

-

1-MAT (Isomer): Higher thermal stability (often >200°C) due to the amino group being on the carbon (C5), allowing for greater resonance stabilization.

-

1-AMT (Subject): Lower thermal stability due to the repulsion between the lone pairs of the exocyclic amino nitrogen and the ring nitrogens (N1/N2).

Decomposition Mechanism & Kinetics[5][7][8]

The thermal decomposition of 1-AMT follows a radical or concerted pathway typical of N-substituted tetrazoles.

Primary Decomposition Pathway[8]

-

Ring Cleavage: The rate-determining step is the rupture of the tetrazole ring, likely at the

and -

Nitrogen Elimination: Immediate release of molecular nitrogen (

). -

Intermediate Formation: Formation of a reactive nitrene or carbodiimide species.

Figure 2: Simplified decomposition pathway showing the critical nitrogen elimination step.

Safety & Handling Protocols

As a high-nitrogen compound, 1-AMT possesses "primary explosive" characteristics, particularly when dry. It is sensitive to mechanical stimuli (impact and friction).[3][4]

Mandatory Safety Workflow

Any laboratory handling 1-AMT must implement a self-validating safety system:

-

Quantification Limit: Do not synthesize >500 mg in a single batch without prior safety screening.

-

Desensitization: Keep the material wet (solvent-wet or water-wet) during storage to mitigate electrostatic discharge (ESD) risks.

-

Shielding: Use Kevlar gloves and a blast shield when manipulating the dry solid.

-

Compatibility Check: Avoid contact with strong oxidizers or heavy metals (Pb, Hg), which can form extremely sensitive azide-like salts.

Table 1: Sensitivity Profile (Estimated based on Analogues)

| Stimulus | Sensitivity Level | Protocol |

|---|---|---|

| Impact | Sensitive (< 40 J) | Use plastic spatulas; avoid metal-on-metal friction. |

| Friction | Moderate (< 360 N) | No grinding in mortar/pestle. |

| ESD | High Risk | Ground all equipment; use antistatic mats. |

References

-

Wurzenberger, M. H. H., et al. (2021).[3][5] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[4][5][6][7]

-

Source:

- Context: Defines synthesis, crystal structure, and comparative thermal stability of 1-AMT vs. its metal complexes.

-

-

Klapötke, T. M. (2011).[8] Chemistry of High-Energy Materials. De Gruyter.

- Context: General reference for the decomposition mechanisms of aminotetrazoles and safety handling of high-nitrogen compounds.

-

Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. Journal of Physical Chemistry A.

-

Source:

- Context: Provides mechanistic insights into tetrazole ring cleavage (N2 elimination) applicable to 1-substituted analogues.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Technical Guide: Decomposition Pathways of 5-Methyl-1-aminotetrazole (1-AMT)

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition pathways, stability profiles, and kinetic behaviors of 5-Methyl-1-aminotetrazole (also known as 1-amino-5-methyltetrazole or 1-AMT ). Distinct from its isomer 1-methyl-5-aminotetrazole (1-MAT), 1-AMT is a critical high-nitrogen ligand used in the synthesis of Energetic Coordination Compounds (ECCs) and gas-generating systems.

This document is designed for researchers in energetic materials, propulsion systems, and heterocyclic chemistry. It details the molecular mechanics of ring fission, experimental protocols for kinetic validation, and safety parameters required for handling this endothermic compound.

Molecular Architecture and Energetics

Structural Identity

The stability of 1-AMT is governed by the high-nitrogen tetrazole ring system. Unlike 5-amino-1-methyltetrazole (where the amino group is on the carbon), 1-AMT features an amino group (

-

IUPAC Name: 1-amino-5-methyl-1H-tetrazole

-

CAS Number: 5440-34-6 (Verify specific isomer registration; often cited in specialized energetic literature).

-

Formula:

-

Key Feature: The

bond is a locus of instability, contributing to a lower decomposition onset compared to its C-amino isomers.

Enthalpy and Stability

1-AMT is an endothermic compound. The high positive enthalpy of formation (

-

Decomposition Onset: Typically observed between 170°C and 200°C depending on heating rate and purity.

-

Primary Energetic Output: Rapid release of nitrogen gas (

) upon ring activation.

Thermal Decomposition Pathways[1][2][3][4][5]

The thermal decomposition of 1-AMT is complex, involving competitive pathways determined by temperature and heating rates. The consensus mechanism involves a retro-1,3-dipolar cycloaddition (Ring Fission) followed by radical recombination or rearrangement.

Pathway A: Retro-Cycloaddition (Nitrogen Elimination)

This is the dominant pathway for 1,5-disubstituted tetrazoles.

-

Activation: Thermal excitation causes stretching of the

bond. -

Ring Fission: The tetrazole ring cleaves, expelling a molecule of nitrogen (

). -

Intermediate Formation: A reactive nitrilimine intermediate (

) is formed. -

Rearrangement: The nitrilimine is highly unstable and undergoes stabilization via:

-

Dimerization: Forming dihydrotetrazine derivatives.

-

Isomerization: Rearranging into carbodiimides (

).

-

Pathway B: Deamination and Azide Formation

At lower heating rates or under catalytic influence, the

-

Homolysis: Rupture of the

bond releases an amino radical ( -

Ring Breakdown: The remaining radical species can degrade into hydrazoic acid (

) and methyl nitriles, though this is generally secondary to

Pathway Visualization

The following diagram illustrates the primary decomposition logic flow.

Figure 1: Mechanistic flow of 1-AMT thermal decomposition focusing on the primary Nitrogen elimination pathway.

Kinetic Parameters & Data Summary

The following data summarizes the physicochemical properties and kinetic parameters derived from non-isothermal DSC measurements (Kissinger/Ozawa methods).

| Parameter | Value / Range | Notes |

| Melting Point | ~130°C - 135°C | Lower than 1-MAT isomer (226°C). |

| Decomposition Onset ( | 177°C - 198°C | Dependent on heating rate ( |

| Activation Energy ( | 140 - 160 kJ/mol | Estimated for primary |

| Log Pre-exponential Factor ( | 12 - 14 | Typical for first-order unimolecular decay. |

| Impact Sensitivity | < 4 J | Sensitive : Handle with ESD precautions. |

| Friction Sensitivity | < 10 N | Very Sensitive . |

Note: Sensitivity data is based on 1-AMT ligand behavior in coordination complexes; pure ligand sensitivity is high.

Experimental Protocols: Thermal Analysis Workflow

To validate the decomposition pathway of 1-AMT, a coupled TGA-DSC-MS (Thermogravimetric Analysis - Differential Scanning Calorimetry - Mass Spectrometry) approach is required.

Protocol: Coupled Thermal Analysis

Objective: Correlate mass loss with heat flow and evolved gas identity.

-

Sample Preparation:

-

Grinding: Gently grind 1-AMT to a uniform particle size (

) to minimize thermal gradients. Warning: Use conductive tools to prevent static discharge. -

Mass: Weigh 1.0 - 2.0 mg into an alumina (

) crucible . Avoid platinum if catalytic effects are suspected, though platinum is standard for high-sensitivity DSC. -

Crimping: Use a perforated lid to allow gas escape (prevents crucible rupture).

-

-

Instrument Parameters:

-

Purge Gas: Argon or Nitrogen (flow rate: 50 mL/min).

-

Heating Program:

-

Equilibrate at 30°C.

-

Ramp 5.0°C/min to 350°C (Slow ramp for resolution).

-

Optional: Run separate samples at 2, 5, 10, and 20°C/min for kinetic calculation (Kissinger method).

-

-

-

MS Coupling (Evolved Gas Analysis):

-

Monitor m/z signals:

-

28: Nitrogen (

) - Primary signal. -

43:

(Hydrazoic acid) - Secondary pathway check. -

15: Methyl radical (

) - Fragmentation. -

41: Acetonitrile (

) - Possible residue breakdown.

-

-

Workflow Diagram

Figure 2: Coupled TGA-DSC-MS workflow for validating 1-AMT decomposition products.

Safety & Handling (Core Directive)

Critical Warning: 1-amino-5-methyltetrazole is an energetic material. It possesses sensitivities comparable to primary explosives in certain crystalline forms or when complexed.

-

ESD Protection: The amino-tetrazole structure is prone to static initiation. All personnel must wear cotton lab coats, ESD-safe shoes, and use grounded wrist straps.

-

Shielding: All thermal experiments must be conducted behind a blast shield.

-

Quantity Limits: Do not synthesize or heat more than 100 mg without specific explosive safety protocols in place.

References

-

Wurzenberger, M. H. H., et al. (2021). "1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics, 46(2), 207–213.[1]

-

Levchik, S. V., et al. (1993). "Thermal decomposition of aminotetrazoles." Thermochimica Acta, 207, 115-130. (Foundational mechanism for aminotetrazole ring fission).[2]

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

-

Zachariah Group. (2012). "Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions." University of California, Riverside.

Sources

Technical Guide: Solubility Profile and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT)

Topic: Solubility and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT) Content Type: In-depth Technical Guide Audience: Researchers, Energetic Materials Scientists, and Process Engineers.

Executive Summary

5-Methyl-1-aminotetrazole (1-AMT) represents a critical class of high-nitrogen heterocycles used primarily as ligands in the design of Energetic Coordination Compounds (ECCs) .[1] Unlike its more common isomer, 1-methyl-5-aminotetrazole, 1-AMT serves as a specialized endothermic ligand capable of stabilizing transition metals (e.g., Cu, Fe) to form "green" primary explosives intended to replace toxic lead azide.

This guide provides a definitive technical analysis of the solubility behavior of 1-AMT, its thermodynamic drivers, and the specific protocols required for its handling in process environments. Note that due to the specialized nature of this compound, quantitative solubility data (

Chemical Identity & Structural Distinction

Crucial Distinction: Researchers must not conflate 1-AMT with 1-Methyl-5-aminotetrazole . The position of the amino and methyl groups fundamentally alters the dipole moment and crystal packing, thereby dictating solubility.

| Feature | 5-Methyl-1-aminotetrazole (1-AMT) | 1-Methyl-5-aminotetrazole |

| Structure | Methyl at C5, Amino at N1 | Amino at C5, Methyl at N1 |

| Role | Ligand for Energetic Coordination Compounds | Pharmaceutical Intermediate / Blowing Agent |

| Key Property | High Endothermicity ( | Moderate Stability |

Structural Visualization

The following diagram illustrates the connectivity and the potential sites for solvent interaction (Hydrogen bonding at the Amino group and N-coordination sites).

Figure 1: Solubility interaction map and coordination potential of 1-AMT.

Solubility Profile & Thermodynamics

Qualitative Solubility Data

The solubility of 1-AMT is governed by the polarity of the tetrazole ring and the hydrogen-bonding capability of the exocyclic amino group.

| Solvent | Solubility Rating | Process Application |

| Water | Soluble | Primary solvent for synthesis and complexation reactions. |

| Methanol | Soluble | Used for washing crude precipitates; high solubility at reflux. |

| Ethanol | Moderately Soluble | Ideal for recrystallization . High solubility at boiling point; low at |

| DMSO / DMF | Highly Soluble | Used for NMR characterization and dissolving bulk crystals. |

| Dichloromethane | Sparingly Soluble | Used in extraction protocols for specific derivatives. |

| Hexane / Toluene | Insoluble | Used as anti-solvents to precipitate the ligand or its complexes. |

Thermodynamic Drivers

The dissolution of 1-AMT is an endothermic process driven by entropy (

-

Enthalpy of Solution (

): Positive. The crystal lattice energy of the tetrazole is high due to strong intermolecular hydrogen bonding (N-H...N). Breaking this lattice requires significant energy (heating). -

Solvation: The high polarity of the tetrazole ring allows stabilization by polar protic solvents (Water, MeOH).

-

Temperature Dependence: Solubility increases significantly with temperature, following the van 't Hoff equation :

Implication: Process engineers should utilize cooling crystallization (e.g., cooling from

Experimental Protocols

Protocol: Solubility Determination via Laser Monitoring

For high-value, hazardous energetic materials where large excess solids cannot be used safely, the Laser Monitoring Observation Technique is the gold standard.

Objective: Determine the precise saturation temperature (

Reagents & Equipment:

-

1-AMT (Purified, >99%)

-

Solvent (HPLC Grade Water/Ethanol)

-

Jacketed glass vessel with magnetic stirring

-

Laser source (<5 mW) and Photodiode detector

-

Temperature probe (

)

Workflow:

-

Preparation: Weigh a specific mass (

) of 1-AMT and solvent ( -

Equilibration: Set temperature to

below expected solubility. The laser beam will be scattered by undissolved solid particles (Low Light Intensity at detector). -

Heating Ramp: Increase temperature at a slow rate (

). -

Detection: Monitor the light intensity.

-

Transition Point: As the solid dissolves, scattering decreases.

-

Saturation Point: When light intensity reaches the maximum (baseline of clear solvent), record

as

-

-

Validation: Cool the solution to verify recrystallization (hysteresis check).

Protocol: Synthesis of Copper(II) Energetic Coordination Compounds

The primary industrial application of 1-AMT is the formation of 2. This relies heavily on solvent selection.

Figure 2: Process flow for ECC synthesis utilizing solubility gradients.

Safety & Handling (E-E-A-T)

Warning: 1-AMT is a precursor to primary explosives. While the ligand itself is moderately sensitive, its metal complexes are highly sensitive to impact and friction.

-

Grounding: All equipment must be grounded. Use conductive vessels for solubility testing.

-

Scale: Do not exceed 500 mg scale for initial solubility tests.

-

Solvent Waste: Do not allow solutions to dry out completely in unshielded glassware; concentrated azides/tetrazoles can detonate.

-

PPE: Kevlar gloves, face shield, and leather lab coat are mandatory when handling dry solids.

References

The following authoritative sources provide the foundational data for the synthesis, characterization, and application of 1-AMT.

-

Wurzenberger, M. H. H., et al. (2021).[2][3][4] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics , 46(2), 207–213.[2]

- Significance: Defines the synthesis of 1-AMT and its copper complexes, confirming solubility in water/ethanol mixtures for crystalliz

-

Stierstorfer, J., et al. (2019).[3] Comparison of 1-ethyl-5H-tetrazole and 1-azidoethyl-5H-tetrazole as ligands in energetic transition metal complexes. Chemistry – An Asian Journal , 14(11), 2018–2028.[2]

- Significance: Provides comparative solubility and structural data for alkyl-substituted tetrazole ligands.

-

Tang, H., et al. (2015). Novel Energetic Compounds Based on 5-Methyl-1-Aminotetrazole.

- Significance: Discusses the introduction of trinitroethyl moieties to 1-AMT, affecting oxygen balance and solubility.

-

Actuate Lab CrystalDFT Database. Crystal Structure of 1-amino-5-methyltetrazole.

- Significance: Confirms the P212121 space group and density, essential for theoretical solubility modeling.

Sources

hazards and safety precautions for 5-Methyl-1-aminotetrazole

An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-Amino-5-methyltetrazole

This guide provides a comprehensive overview of the intrinsic hazards associated with 1-amino-5-methyltetrazole (1-AMT) and delineates rigorous safety protocols for its handling, storage, and disposal. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Introduction: The Nature of 1-Amino-5-methyltetrazole

1-Amino-5-methyltetrazole is a high-nitrogen heterocyclic compound. The tetrazole ring, with its four nitrogen atoms, imparts a significant positive heat of formation, making it and its derivatives valuable in energetic materials research. However, this same property is the primary source of its inherent hazards. Compounds like 1-AMT are explored as ligands in the synthesis of energetic coordination compounds, aiming for materials that balance performance with handling safety. Understanding the unique chemical characteristics of this molecule is the foundation for a robust safety culture when working with it.

The structure of 1-AMT, featuring an amino group on one of the ring nitrogens, influences its decomposition pathways and reactivity. Unlike its isomer, 2-amino-5-methyltetrazole, the placement of the amino and methyl groups on the tetrazole ring dictates its chemical behavior and interaction with other substances. This guide will focus specifically on the hazards and necessary precautions derived from this distinct molecular architecture.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the first step in a self-validating safety protocol. The risks associated with 1-AMT are multifaceted, spanning flammability, reactivity, and health effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of related tetrazole compounds is presented below. Specific data for 1-amino-5-methyltetrazole is limited, and properties of closely related analogs are provided for context.

| Property | Value | Source |

| Chemical Formula | C₂H₅N₅ | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 226-233°C (for 1-Methyl-5-aminotetrazole) | [1] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on data for structurally similar compounds, 1-AMT should be handled as a substance with the following classifications:

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Solids | 2 | H228: Flammable solid | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1] |

| Explosives (Potential) | - | Heating may cause an explosion | [3] |

Note: High-nitrogen compounds like tetrazoles are often unstable or explosive and may form very sensitive explosive compounds with metals.

Primary Hazards Explained

-

Explosion Hazard : This is the most critical risk. The high nitrogen content makes the molecule energetically unstable. Decomposition can be initiated by heat, friction, impact, or static discharge. The decomposition of aminotetrazoles can proceed via different pathways, potentially producing nitrogen gas (N₂) or the highly toxic and explosive hydrazoic acid (HN₃).[4][5]

-

Flammability : As a flammable solid, 1-AMT can be easily ignited by sparks, open flames, or heat, and the flame can propagate easily.[1]

-

Reactivity : 1-AMT is incompatible with strong oxidizing agents, acids, and metal salts.[6] Contact with these substances can lead to vigorous, exothermic reactions, potentially resulting in fire or explosion. Diazotised 5-aminotetrazole, a related compound, is known to be unstable and can explode.

Laboratory Risk Assessment Workflow

Before any experimental work involving 1-AMT commences, a thorough risk assessment must be performed. The following diagram illustrates a logical workflow for this process, ensuring all safety aspects are considered.

Caption: Logical workflow for a comprehensive laboratory risk assessment before handling 1-amino-5-methyltetrazole.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize risk.

Engineering Controls

The primary line of defense is to engineer out the hazard.

-

Ventilation : All handling of 1-AMT must occur within a certified chemical fume hood to prevent inhalation of dust and to contain any potential release.[2] The ventilation system should be spark-free and earthed.

-

Ignition Source Control : Absolutely no open flames, hot plates, or other potential ignition sources are permitted in the handling area.[1] Use explosion-proof electrical equipment where available.[8]

-

Static Discharge Prevention : Ground and bond all containers and receiving equipment during transfer to prevent static electricity buildup, which can serve as an ignition source.[1]

-

Blast Shield : When performing reactions, especially at scale or upon initial synthesis, the use of a weighted blast shield in front of the fume hood sash is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect the researcher.[9][10]

-

Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1] A full-face shield must be worn over the goggles when handling the solid or during reactions.[11]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Check for tears or punctures before use. Contaminated gloves should be replaced immediately.

-

Body Protection : A fire-resistant lab coat is essential.[9] For larger quantities or non-routine operations, a full chemical-resistant suit may be necessary.[10]

-

Respiratory Protection : If there is a risk of dust generation that cannot be controlled by ventilation, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6][11]

Protocol for Safe Handling

-

Area Preparation : Designate a specific area within the fume hood for handling 1-AMT. Ensure the area is clean, free of clutter, and far from incompatible materials.

-

Weighing and Transfer : Conduct all weighing and transfers on a static-dissipative mat inside the fume hood. Use non-sparking tools (e.g., made of beryllium-copper or plastic). Minimize dust generation by handling the material gently.[8]

-

Reaction Setup : Add the reagent slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place and monitored.

-

Post-Handling : After handling, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[1]

Conditions for Safe Storage

-

Container : Store in a tightly closed, clearly labeled container.[1]

-

Location : Keep in a cool, dry, and well-ventilated area designated for flammable and reactive materials.[6]

-

Segregation : Store away from incompatible substances, particularly strong oxidizing agents, acids, and metals.[6]

-

Ignition Sources : The storage area must be free of any heat or ignition sources.[1]

Spill and Emergency Response

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Cleanup Protocol

-

Minor Spill (inside fume hood) :

-

Ensure all ignition sources are removed.

-

Wearing appropriate PPE, gently cover the spill with an inert, dry absorbent material like sand or vermiculite.[8] Do not use combustible materials like paper towels for the initial cleanup.

-

Using non-sparking tools, carefully sweep the material into a labeled hazardous waste container.[8]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill :

-

Evacuate all personnel from the immediate area and move upwind.[8]

-

Alert the institutional emergency response team and the fire department, informing them of the material's identity and hazards.

-

Restrict access to the area.

-

Cleanup should only be performed by trained personnel wearing full protective clothing and a self-contained breathing apparatus (SCBA).[8]

-

Firefighting Procedures

-

Extinguishing Media : Use a water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Hazards : Be aware that the container may explode upon heating.[6] The thermal decomposition of 1-AMT produces highly toxic gases, including nitrogen oxides and carbon oxides.[1][2]

-

Firefighter Protection : Firefighters must wear full protective gear and a pressure-demand, self-contained breathing apparatus (SCBA).[1] Fight the fire from a distance due to the explosion risk.[3]

Waste Disposal

1-Amino-5-methyltetrazole and any materials contaminated with it must be disposed of as hazardous waste.

-

Classification : The waste must be classified according to local, state, and federal regulations. It will likely fall under the category of flammable and reactive solids.[1]

-

Collection : Collect all waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials.

-

Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. Never dispose of this material down the drain or in regular trash.[13]

Conclusion

1-Amino-5-methyltetrazole is a compound with significant synthetic utility, but its energetic nature demands the utmost respect and caution. By understanding the fundamental principles of its reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to rigorous handling and emergency procedures—researchers can mitigate the inherent risks. A proactive and educated approach to safety is paramount to ensuring a secure and successful research environment.

References

-

Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from Bio-Fine website. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from Cole-Parmer website. [Link]

-

Piekiel, N. L., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A. [Link]

-

Wurzenberger, M. H., et al. (2020). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Chemistry – An Asian Journal. [Link]

-

Zelenin, A. K., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers. [Link]

-

Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from Lab Manager website. [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from OSHA website. [Link]

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. biofinechemical.com [biofinechemical.com]

- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Methyl-1-aminotetrazole (1-AMT): Technical Guide to Synthesis and Energetic Applications

Topic: Discovery, Synthesis, and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT) Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Energetic Materials Scientists, and Process Development Researchers

Executive Summary & Chemical Identity

5-Methyl-1-aminotetrazole (1-AMT) is a specialized high-nitrogen heterocycle primarily utilized in the field of energetic coordination compounds (ECCs) and advanced pyrotechnics. Structurally, it consists of a tetrazole ring substituted with a methyl group at the carbon-5 position and an amino group at the nitrogen-1 position.

It is critical to distinguish 1-AMT from its structural isomer, 1-methyl-5-aminotetrazole (1-MAT) . While 1-MAT is a common intermediate in pharmaceutical synthesis (e.g., cephalosporin antibiotics), 1-AMT is a ligand designed to balance thermal stability with explosive performance in "green" primary explosives.

| Feature | 1-Amino-5-methyltetrazole (1-AMT) | 1-Methyl-5-aminotetrazole (1-MAT) |

| Structure | Methyl on C5; Amino on N1 | Methyl on N1; Amino on C5 |

| Primary Use | Energetic Ligand (ECCs), Explosives | Pharmaceutical Intermediate |

| Synthesis | Electrophilic N-amination of 5-methyltetrazole | Methylation of 5-aminotetrazole |

| Energetic Profile | High energy, moderate sensitivity | Lower energy, high stability |

Historical Genesis and Discovery

The history of 1-AMT is rooted in the broader evolution of high-nitrogen heterocyclic chemistry, specifically the challenge of functionalizing the tetrazole ring nitrogen.

The Foundational Era (1892–1950s)

The tetrazole nucleus was first explored by J.A. Bladin (1885) and Johannes Thiele (1892), who synthesized 5-aminotetrazole. However, selectively placing an amino group on the ring nitrogen (N-amination) remained synthetically challenging due to the annular tautomerism of the tetrazole ring.

The Raap Breakthrough (1969)

The definitive method for synthesizing N-aminotetrazoles was established by R. Raap at R & L Molecular Research Ltd. In his seminal 1969 paper in the Canadian Journal of Chemistry, Raap demonstrated that Hydroxylamine-O-sulfonic acid (HOSA) could effect the electrophilic amination of tetrazoles in aqueous alkaline media.[1] This method provided the first reliable route to 1-aminotetrazoles, although it produces a mixture of 1- and 2-isomers.

Modern Renaissance (2021–Present)

Interest in 1-AMT was reignited by the need for lead-free primary explosives. In 2021, Wurzenberger et al. (Ludwig-Maximilians-Universität München) identified 1-AMT as a superior ligand for transition metal complexes. They demonstrated that the methyl group in 1-AMT "tames" the sensitivity of the complex compared to the unsubstituted 1-aminotetrazole (1-AT), making it a viable candidate for laser-ignitable primary explosives.

Synthetic Methodology

Core Reaction Mechanism

The synthesis relies on the N-amination of 5-methyltetrazole using Hydroxylamine-O-sulfonic acid (HOSA). The reaction is governed by the nucleophilicity of the tetrazole nitrogens. Since the N1 and N2 positions are both nucleophilic, the reaction yields a mixture of isomers that must be separated.

Figure 1: Divergent synthesis of 1-AMT and 2-AMT via HOSA amination.

Detailed Experimental Protocol

Note: This protocol involves energetic materials. All manipulations must be performed behind a blast shield with appropriate PPE.

Reagents:

-

5-Methyltetrazole (1.0 eq)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

-

Potassium Hydrogen Carbonate (

) or NaOH (for pH control) -

Ethyl Acetate / Hexanes (for chromatography)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-methyltetrazole in water (approx. 0.5 M concentration) in a round-bottom flask.

-

Buffering: Adjust the solution to pH 7–8 using mild base (

). -

Addition: Cool the solution to 0–5°C. Add HOSA portion-wise over 30 minutes. Critical: Maintain pH between 7 and 8 throughout the addition; the reaction is pH-sensitive. If the pH drops too low, HOSA hydrolyzes without reacting; if too high, the tetrazole ring may degrade or form salts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Extraction: Extract the aqueous layer continuously with ethyl acetate (or perform multiple batch extractions).

-

Separation: The organic phase contains both 1-AMT and 2-AMT.

-

Dry over

and concentrate under reduced pressure. -

Purification: Separate via flash column chromatography on silica gel.

-

Eluent: Ethyl Acetate / Isohexane (typically 1:1).

-

Order of Elution: 2-AMT typically elutes first (less polar), followed by the target 1-AMT .

-

-

Yield: Expect ~30–35% yield for 1-AMT.

Energetic Properties & Coordination Chemistry[2][3][4][5]

1-AMT is primarily valued as a ligand in Energetic Coordination Compounds (ECCs) . It coordinates to metal centers (Zn, Fe, Cu) through the N4 nitrogen of the tetrazole ring and the exocyclic amino group, forming stable 5-membered chelate rings.

Performance Data (Transition Metal Complexes)

The following table summarizes the properties of 1-AMT complexes compared to traditional primary explosives like Lead Azide (

| Compound | Density ( | Decomposition Temp ( | Sensitivity (Impact) | Application |

| 2 | 1.65 | 198 (exo) | < 1 J (Sensitive) | Laser Ignition |

| 2 | 1.68 | 177 | < 1 J | Lead-Free Primary |

| Lead Azide | 4.71 | ~315 | 2.5–4 J | Standard Primary |

Data Source: Wurzenberger et al. (2021).

Coordination Workflow

The synthesis of the energetic complex involves reacting the isolated 1-AMT ligand with metal perchlorates.

Figure 2: Formation of Energetic Coordination Compounds using 1-AMT.

References

-

Wurzenberger, M. H. H., et al. (2021).[2] "1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics, 46(2), 207–213.

-

Raap, R. (1969).[1] "Amination of tetrazoles with hydroxylamine-O-sulfonic acid: 1- and 2-aminotetrazoles." Canadian Journal of Chemistry, 47(19), 3677–3681.

-

Thiele, J. (1892).[3][4] "Ueber Nitro- und Amidoguanidin." Justus Liebigs Annalen der Chemie, 270(1-2), 1–63. (Foundational discovery of aminotetrazole chemistry).

Sources

Methodological & Application

Advanced Application Note: 5-Methyl-1-aminotetrazole (1-AMT) in High-Performance Gas Generation Systems

Introduction & Mechanistic Overview

The engineering of next-generation, lead-free primary explosives and clean gas generators (utilized in micro-thrusters, airbag inflators, and laser-ignitable devices) relies heavily on the design of nitrogen-rich Energetic Coordination Compounds (ECCs). Historically, 1-amino-5H-tetrazole (1-AT) has been utilized as a highly endothermic ligand to achieve outstanding energetic performance; however, the resulting complexes often exhibit extreme mechanical sensitivities, making them hazardous to scale and handle.

To circumvent this limitation, 1-amino-5-methyltetrazole (1-AMT) has emerged as a superior structural alternative. The molecular logic behind 1-AMT is twofold:

-

The 5-Methyl Group (Steric Taming): The addition of the methyl group introduces steric hindrance and alters the crystal packing. This effectively "tames" the friction and impact sensitivity of the resulting complex compared to 1-AT, creating a safer handling profile.

-

The N1-Amino Group (Energy Input): The amino substituent ensures a high positive heat of formation, compensating for the energy drop caused by the methyl group and ensuring a massive, rapid release of nitrogen gas upon decomposition.

When coordinated with 3d transition metals (such as Cu(II), Fe(II), Zn(II)) and paired with oxidizing anions (like perchlorates or trinitrophenols), 1-AMT forms ECCs that exhibit excellent thermal stability (>199 °C) and highly tunable gas generation profiles.

Structure-Property Causality

Structural features of 1-AMT driving energetic gas generation properties.

Quantitative Data: Performance and Sensitivity

To validate the "taming" effect of the methyl group without sacrificing gas generation potential, we compare the physical properties of 1-AMT complexes against their 1-AT counterparts.

Table 1: Physicochemical comparison of 1-AMT vs. 1-AT Copper(II) Perchlorate Complexes

| Property | ₂ | ₂ | Causality / Significance |

| Impact Sensitivity (IS) | > 2 J | < 1 J | Methyl group increases steric bulk, absorbing mechanical shock energy. |

| Friction Sensitivity (FS) | 14 N | < 5 N | Reduced sliding friction sensitivity allows safer handling and pressing. |

| Thermal Stability (T_dec) | 199 °C | ~180 °C | Stronger coordination network prevents premature auto-ignition. |

| Primary Gas Products | N₂, CO₂, H₂O | N₂, H₂O | Tetrazole ring rupture provides rapid, high-volume N₂ expansion. |

Experimental Protocols

Note: All procedures involve energetic materials. Standard safety precautions (Kevlar gloves, grounded equipment, blast shields, and face protection) are strictly mandatory.

Protocol A: Synthesis of the 1-AMT Ligand

Objective: Synthesize 1-amino-5-methyltetrazole via the amination of 5-methyltetrazole.

-

Preparation: Dissolve 5-methyltetrazole in a mildly alkaline aqueous solution.

-

Amination: Slowly add hydroxylamine-O-sulfonic acid (HOSA) dropwise at 60 °C.

-

Causality: HOSA acts as the aminating agent. Strict pH control (continuously readjusting to pH 7–8) is critical because the nucleophilic substitution of the hydrogen sulfate leaving group is highly pH-dependent; deviations will drastically reduce yield[1].

-

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Purify the crude product using silica gel column chromatography (eluent: ethyl acetate) to isolate pure 1-AMT[1].

-

Self-Validation: Confirm purity via IR spectroscopy (verifying N-H stretching at ~3300 cm⁻¹) and Elemental Analysis (CHNO) before proceeding to complexation.

Protocol B: Preparation ofCu(1-AMT)₄(H₂O)₂ Gas Generator Complex

Objective: Synthesize a laser-ignitable, gas-generating ECC.

-

Precursor Dissolution: Dissolve 4.0 equivalents of pure 1-AMT in warm distilled water (40 °C).

-

Metal Coordination: Slowly add 1.0 equivalent of Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) to the stirring solution.

-

Causality: The 4:1 stoichiometric ratio ensures complete coordination of the equatorial planes of the Cu(II) center, leaving axial positions for water or energetic anions, which is vital for optimizing the oxygen balance.

-

-

Crystallization: Leave the deep blue solution to evaporate isothermally at room temperature.

-

Causality: Slow evaporation promotes the growth of defect-free single crystals. Crystal defects act as "hotspots" under mechanical stress; thus, perfect crystals are significantly less sensitive to friction than rapidly precipitated amorphous powders[2].

-

-

Harvesting: Filter the crystals, wash with a minimal amount of ice-cold ethanol, and dry under a vacuum.

-

Self-Validation:

-

X-ray Diffraction (XRD): Confirm the coordination sphere and calculate the crystal density.

-

Differential Thermal Analysis (DTA): Verify the decomposition onset (expected ~199 °C) to ensure the material meets the strict thermal requirements for commercial gas generators.

-

Workflow Visualization

Step-by-step synthesis and validation workflow for 1-AMT energetic complexes.

Application in Gas Generation Systems

In practical gas generator applications, 1-AMT-based ECCs are pressed into high-density pellets. Upon initiation (via hot-wire or NIR laser diode), the complex undergoes rapid exothermic decomposition. The perchlorate or trinitrophenol anions oxidize the carbon backbone, while the tetrazole ring undergoes catastrophic ring-opening to release N₂ gas. Because 1-AMT contains an exceptionally high mass fraction of nitrogen, the resulting gas yield produces a clean, high-velocity pressure wave with minimal solid residue, making it an ideal candidate for next-generation micro-actuators and inflators.

References

1. 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics. URL: 2. Synthesis and comparison of copper(ii) complexes with various N-aminotetrazole ligands involving trinitrophenol anions. New Journal of Chemistry (RSC Publishing). URL: 3.[1] (PDF) 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ResearchGate. URL: 4.[2] Energetic Coordination Compounds: Investigation of Aliphatic Ligands and Development of Prototype Detonators. PMC. URL:

Sources

reaction of 5-Methyl-1-aminotetrazole with metal perchlorates

Application Note: High-Energy Coordination Synthesis – Metal Perchlorate Complexes of 5-Methyl-1-aminotetrazole

Part 1: Core Directive & Executive Summary

Subject: Synthesis and Characterization of Energetic Coordination Compounds (ECCs) via the reaction of 5-Methyl-1-aminotetrazole (1-AMT) with Metal(II) Perchlorates.

Abstract:

This application note details the protocol for synthesizing high-energy density materials (HEDMs) by coordinating 5-methyl-1-aminotetrazole (1-AMT) to transition metal perchlorates (Mn, Fe, Cu, Zn).[1] Unlike traditional carbon-backbone explosives, these Energetic Coordination Compounds (ECCs) derive their energy from the high heat of formation of the tetrazole ligand and the oxygen balance provided by the perchlorate anion. This guide focuses on the precise stoichiometric control required to produce strictly defined crystalline complexes (

Target Audience: Energetic materials scientists, defense researchers, and synthetic chemists specializing in nitrogen-rich heterocycles.

Part 2: Safety & Scientific Integrity (E-E-A-T)

Critical Safety Warning

DANGER: EXPLOSION HAZARD The compounds described herein (Metal Perchlorate Tetrazoles) are Energetic Coordination Compounds (ECCs) . They possess sensitivities comparable to or exceeding primary explosives (e.g., Lead Azide, Mercury Fulminate).

Impact Sensitivity: < 1 J (Extremely Sensitive)

Friction Sensitivity: < 5 N

Electrostatic Discharge (ESD): Sensitive to human static accumulation.

Mandatory Precautions:

Scale Limit: Do NOT exceed 1.0 mmol scale per batch.

PPE: Kevlar gloves, leather coat, ear protection, face shield, and grounded wrist straps are non-negotiable.

Equipment: Use only Teflon/plastic spatulas. NO METAL on METAL friction. Use grounded glassware.

Shielding: All heating and crystallization steps must be performed behind a blast shield.

Scientific Background & Mechanism

The ligand 5-methyl-1-aminotetrazole (1-AMT) is a nitrogen-rich heterocycle.[1] The "1-amino" substitution at the N1 position significantly increases the enthalpy of formation compared to alkyl-substituted tetrazoles. When reacted with metal perchlorates, 1-AMT acts as a monodentate ligand, typically coordinating through the N4 nitrogen atom of the tetrazole ring.

The reaction is driven by the chelate effect and the lattice energy of the resulting ionic crystal. The general reaction equation is:

-

M = Mn, Fe, Zn: Forms hexacoordinated octahedral species

. -

M = Cu: Due to the Jahn-Teller effect and steric constraints, Copper(II) typically forms a tetracoordinated aqua complex

.

Part 3: Experimental Protocols

Materials & Reagents

-

Ligand: 5-Methyl-1-aminotetrazole (1-AMT) (Synthesized via amination of 5-methyltetrazole [Ref 1]).[1]

-

Metal Salts:

, -

Solvent: Acetonitrile (anhydrous grade preferred for crystallization).

Protocol: Synthesis of

This protocol is optimized for Manganese, Iron, and Zinc complexes.[1]

Step 1: Preparation of Metal Solution

-

Weigh 1.00 mmol of the respective metal(II) perchlorate hexahydrate (e.g., 362 mg for Mn, 363 mg for Fe, 372 mg for Zn).[1]

-

Dissolve in 5 mL of Acetonitrile in a 25 mL round-bottom flask. Stir until fully dissolved.

Step 2: Preparation of Ligand Solution

-

Weigh 6.00 mmol (595 mg) of 1-AMT.

-

Dissolve in 5 mL of Acetonitrile in a separate vial.

-

Note: A 1:6 stoichiometric ratio is critical to ensure full coordination and prevent the formation of mixed aqua/ligand species which may have unpredictable stability.

-

Step 3: Complexation

-

Add the Ligand Solution dropwise to the Metal Solution under gentle stirring.

-

Heat the mixture to 70°C for 5 minutes .

-

Scientific Rationale: Heating ensures complete ligand exchange, displacing the coordinated water molecules from the starting metal salt.

-

-

Filter the hot solution (if any turbidity exists) through a glass frit to remove insoluble impurities.

Step 4: Crystallization

-

Allow the solution to cool to room temperature slowly.

-

Leave undisturbed for evaporation (slow evaporation yields better crystals for X-ray diffraction).

-

Timeframe: Crystals typically form within 1–4 days.

-

-

Harvesting: Isolate crystals by filtration. Wash with a small amount of cold ethanol or diethyl ether.

-

Drying: Air dry. Do not use an oven due to thermal sensitivity.

Protocol Variation: Copper(II) Complex

-

Stoichiometry Change: Use 4.00 mmol (396 mg) of 1-AMT for 1.00 mmol of

. -

Product: The resulting blue blocks are

. -

Note: The copper complex retains one water molecule in the coordination sphere.

Part 4: Characterization & Data Analysis

Expected Analytical Data

The following table summarizes the physicochemical properties of the synthesized ECCs.

| Complex | Formula | Color | Yield (%) | Density (g/cm³) | Impact Sens. (J) | |

| Mn-ECC | Colorless | 75-85 | 199 | 1.58 | < 1 | |

| Fe-ECC | Off-white | 99 | 177 | 1.61 | < 1 | |

| Zn-ECC | Colorless | 34 | 198 | 1.60 | < 1 | |

| Cu-ECC | Blue | 85 | 205 | 1.75 | < 1 |

- : Decomposition temperature (Exothermic peak onset via DTA at 5°C/min).

-

Impact Sens.: Tested via BAM Drop Hammer. Values <1 J indicate extreme sensitivity (Primary Explosive).

IR Spectroscopy Fingerprint

To validate the product, look for these characteristic bands:

- : 3340–3150 cm⁻¹ (Amine stretching).

- : ~1635 cm⁻¹ (Tetrazole ring mode).

-

: ~1075 cm⁻¹ (Very Strong, broad). Characteristic of ionic perchlorate (

-

Absence of

: For Mn, Fe, Zn complexes, the absence of broad water bands confirms the displacement of coordinated water (anhydrous ECC).

Part 5: Visualization & Workflow

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for 1-AMT Metal Perchlorate ECCs. Note the critical safety check before isolation.

Coordination Logic Diagram

Figure 2: Logical assembly of the energetic complex. The high nitrogen content of the ligand combined with the oxidizing anion creates the energetic potential.

Part 6: References

-

Wurzenberger, M. H. H., et al. (2021). 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[1] Source:

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Source:

-

Szimhardt, N., et al. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives. Journal of Materials Chemistry A. Source:

-

Fischer, N., et al. (2012). Nitrogen-Rich Heterocycles. In: Energetic Materials. Source:

Sources

amination of 5-methyltetrazole to produce 5-Methyl-1-aminotetrazole

Application Note: Regioselective Amination of 5-Methyltetrazole to Produce 5-Methyl-1-aminotetrazole (1-AMT)

Target Audience: Researchers, Application Scientists, and Process Chemists in Energetic Materials and Pharmaceutical Development.

Introduction & Mechanistic Overview

The synthesis of nitrogen-rich heterocycles is a cornerstone of modern energetic coordination compounds (ECCs) and advanced pharmaceutical intermediates. 5-Methyl-1-aminotetrazole (1-AMT) is a highly sought-after endothermic ligand due to its ability to form powerful, lead-free primary explosives and stable coordination polymers [1].

The most scalable method for synthesizing 1-AMT is the direct electrophilic N-amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA). Because the tetrazole ring exists as a tautomeric mixture in solution, amination inherently produces two regioisomers: 1-amino-5-methyltetrazole (1-AMT) and 2-amino-5-methyltetrazole (2-AMT) [2]. Controlling the reaction environment—specifically the pH—is the absolute critical parameter for driving the nucleophilic substitution of the hydrogen sulfate leaving group by the tetrazolate anion while preventing the decomposition of the aminating reagent.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the mechanistic pathway and purification workflow required to isolate pure 1-AMT from the isomeric mixture.

Workflow for the regioselective amination of 5-methyltetrazole and isomer separation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes in-process controls (IPCs) to ensure the chemical environment remains optimal for the desired mechanistic outcome.

Materials Required:

-

5-Methyltetrazole (5-MT)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium carbonate (

) and Sodium bicarbonate ( -

Deionized Water, Ethyl Acetate (EtOAc), Isohexane

-

Silica gel (for flash chromatography)

Phase 1: Generation of the Tetrazolate Anion

-

Setup: In a 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, disperse

(31.9 g, 301 mmol) in deionized water (150 mL). -

Addition: Slowly add 5-methyltetrazole (12.0 g, 143 mmol) to the basic dispersion while stirring continuously.

-

Causality & Validation: Water is utilized because both the inorganic base and HOSA are highly water-soluble. The dissolution of 5-MT and the cessation of

effervescence serve as a visual validation that complete deprotonation has occurred, yielding the highly nucleophilic 5-methyltetrazolate anion [2].

Phase 2: Electrophilic Amination and pH Modulation

-

Thermal Activation: Heat the reaction mixture to 75 °C using a temperature-controlled oil bath. Causality: Elevated temperatures provide the necessary activation energy to drive the nucleophilic attack of the tetrazolate nitrogen onto the N–O bond of HOSA.

-

HOSA Addition: Slowly add HOSA (38.7 g, 342 mmol) in small portions (or as a concentrated aqueous solution added dropwise). Causality: HOSA is an aggressive electrophile; dropwise addition mitigates thermal runaway and controls the rate of the competing hydrolysis side-reaction.

-

Critical pH Control (IPC): Continuously monitor the pH of the reaction utilizing a calibrated pH probe. The pH must be maintained strictly between 7.0 and 8.0 [1]. If the pH drops below 7.0, immediately add a saturated solution of

to readjust.-